REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([NH:7][C:8](=[O:10])[CH3:9])=[CH:5][CH:4]=1)[CH3:2].[N+:13]([O-])([OH:15])=[O:14]>C(OC(=O)C)(=O)C.C(O)(=O)C>[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([NH:7][C:8](=[O:10])[CH3:9])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(NC(C)=O)C=C1
|
Name
|
|
Quantity
|
1.22 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
CUSTOM
|
Details
|
This mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting oil was partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residual oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (2:5)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |